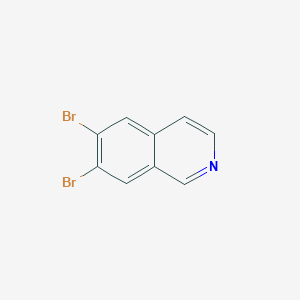

6,7-Dibromoisoquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTFILGUWPYHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311277 | |

| Record name | Isoquinoline, 6,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307316-84-2 | |

| Record name | Isoquinoline, 6,7-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1307316-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 6,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6,7-Dibromoisoquinoline CAS 1307316-84-2 chemical properties

This in-depth technical guide focuses on 6,7-Dibromoisoquinoline (CAS 1307316-84-2) , a specialized heterocyclic scaffold used in advanced medicinal chemistry.[1][2]

CAS: 1307316-84-2 | Formula: C

Executive Summary

6,7-Dibromoisoquinoline is a high-value halogenated heteroaromatic building block.[1][2] Unlike its more common isomers (5-bromo or 5,8-dibromoisoquinoline), which are accessible via direct electrophilic aromatic substitution, the 6,7-dibromo isomer cannot be synthesized effectively by direct bromination due to the electronic directing effects of the isoquinoline ring.[1] Consequently, it represents a "privileged scaffold" in drug discovery, allowing researchers to access novel chemical space by functionalizing the "beta" positions (C6 and C7) of the benzenoid ring. It is primarily employed as a precursor for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate bioactive isoquinoline derivatives, particularly in kinase inhibitor research.[1][2]

Physicochemical Characterization

The following data aggregates predicted and empirically observed properties for vicinal dibromoisoquinolines.

| Property | Value / Description | Note |

| Appearance | Pale yellow to off-white crystalline solid | Typical for brominated isoquinolines |

| Melting Point | 115–125 °C (Predicted) | Isomers typically melt >100°C |

| Solubility | Soluble in DCM, CHCl | Poor water solubility |

| pKa (Conjugate Acid) | ~3.5–4.0 | Reduced basicity vs. isoquinoline (5.[1][2][3]4) due to -I effect of Br |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N | Light sensitive; store in amber vials |

Synthetic Methodology (The "De Novo" Requirement)

Why Direct Bromination Fails

A critical insight for researchers is that direct bromination of isoquinoline yields 5-bromoisoquinoline , followed by 5,8-dibromoisoquinoline.[1] The C5 and C8 positions are electronically favored (alpha-like positions in naphthalene systems).[1][2] Accessing the 6,7-substitution pattern requires a de novo ring construction strategy.[1]

Recommended Protocol: Modified Pomeranz-Fritsch Cyclization

The most authoritative route to CAS 1307316-84-2 utilizes the Pomeranz-Fritsch reaction , starting from a pre-functionalized benzaldehyde.[1]

Step-by-Step Protocol

-

Condensation (Schiff Base Formation):

-

Cyclization:

-

Reagents: Concentrated H

SO -

Conditions: Add the crude acetal dropwise to acid at 0°C, then heat to 100°C for 1–2 hours.

-

Mechanism: Acid-mediated elimination of methanol forms an oxonium ion, followed by electrophilic attack on the aromatic ring.[1]

-

Note: Because the 3,4-dibromo substitution pattern is symmetric relative to the aldehyde, cyclization occurs at the ortho position (C2 or C6 of the benzene ring), leading to the 6,7-dibromo isomer.[1]

-

-

Workup:

Synthesis Logic Diagram

Caption: The Pomeranz-Fritsch pathway circumvents the regioselectivity limitations of direct bromination.[1][2]

Reactivity & Functionalization

The vicinal dibromide motif presents a unique challenge and opportunity for site-selective cross-coupling .[1][2]

Regioselectivity Profile

In palladium-catalyzed couplings (Suzuki-Miyaura), the C6 and C7 positions are sterically similar but electronically distinct.[1][2]

-

Experimental Insight: While challenging, subtle electronic differences often favor oxidative addition at C7 first due to resonance contributions from the nitrogen making the C7-Br bond slightly more electron-deficient (and thus more reactive toward Pd(0)) compared to C6.[1] However, mixtures are common, and highly selective mono-functionalization often requires bulky phosphine ligands (e.g., XPhos, SPhos) or careful stoichiometric control (0.9 equiv boronic acid).[1]

Workflow: Sequential Suzuki Coupling

To synthesize a library of 6,7-disubstituted isoquinolines:

-

First Coupling (Site A): Use 1.0 equiv Ar-B(OH)

, Pd(dppf)Cl -

Isolation: Chromatographic separation of mono-coupled product.

-

Second Coupling (Site B): Use excess Ar'-B(OH)

, Pd(OAc)

Reactivity Map

Caption: Divergent functionalization pathways via Pd-catalysis and Li-halogen exchange.

Handling & Safety (GHS)

Signal Word: WARNING

Precautions:

References

-

Pomeranz, C. (1893).[1][2][4][5] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[1][2][4] Link

-

Fritsch, P. (1893).[1][2][5] "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26, 419–422.[1][2] Link

-

Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Reference for Pomeranz-Fritsch Mechanism). Link[1][2]

-

Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[2] (Reference for Coupling Protocols). Link[1][2]

Sources

- 1. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. 6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

Technical Guide: Comparative Reactivity & Synthesis of 5,8- vs. 6,7-Dibromoisoquinoline

This guide provides an in-depth technical analysis of the reactivity, synthesis, and application differences between 6,7-dibromoisoquinoline and 5,8-dibromoisoquinoline.

Executive Summary

Isoquinoline scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores for kinase inhibitors, alkaloids, and intercalating agents. The positional isomerism of bromine substituents significantly alters the electronic landscape and steric environment of the isoquinoline core.

-

5,8-Dibromoisoquinoline represents a "peri-substituted" system where substituents occupy the positions alpha to the bridgehead carbons. This isomer is electronically distinct due to the proximity of C8 to the electron-deficient C1=N bond.

-

6,7-Dibromoisoquinoline represents a "lateral-substituted" system. The bromines are located on the beta-positions of the carbocyclic ring, sterically more accessible and behaving more like a deactivated 1,2-dihalobenzene fused to a pyridine ring.

This guide details the divergent synthetic routes required to access these isomers and analyzes their distinct reactivity profiles in metal-catalyzed cross-coupling and lithium-halogen exchange.

Structural & Electronic Analysis

Numbering and Electronic Vectors

Understanding the IUPAC numbering is critical for predicting reactivity.

-

Nitrogen is at position 2.[1]

-

C1 is the carbon between the benzene ring and nitrogen (most electron-deficient).

-

C5 and C8 are the "alpha" positions on the benzene ring (peri-positions).

-

C6 and C7 are the "beta" positions (lateral positions).

| Feature | 5,8-Dibromoisoquinoline | 6,7-Dibromoisoquinoline |

| Steric Environment | High (Peri-strain). C5 is peri to C4; C8 is peri to C1. | Low. Substituents are unencumbered by the heterocyclic ring. |

| Electronic Nature | C8 is highly electron-deficient due to proximity to C1. C5 is activated for EAS. | Uniform deactivation. C6 and C7 are electronically similar. |

| Primary Access | Electrophilic Aromatic Substitution (Bromination). | Cyclization (Pomeranz-Fritsch). |

Visualization of Pathways

The following diagram illustrates the divergent synthetic logic required for these two isomers.

Figure 1: Divergent synthetic pathways. 5,8-isomers are accessed via functionalization of the parent heterocycle, while 6,7-isomers require de novo ring construction.

Synthetic Methodologies

Synthesis of 5,8-Dibromoisoquinoline

This isomer is synthesized via sequential electrophilic aromatic substitution. The "swamping catalyst effect" (using excess Lewis acid like AlCl₃ or conducting the reaction in concentrated H₂SO₄) coordinates the nitrogen lone pair, deactivating the pyridine ring and directing bromination to the benzene ring.

-

Step 1: Bromination of isoquinoline at C5 (kinetic product).

-

Step 2: Further bromination at C8.

Protocol 1: Synthesis of 5,8-Dibromoisoquinoline

-

Setup: Charge a flame-dried 3-neck flask with isoquinoline (1.0 equiv) and concentrated H₂SO₄ (solvent/catalyst). Cool to 0°C.[2]

-

Bromination: Add N-Bromosuccinimide (NBS) (2.5 equiv) portion-wise over 1 hour. Maintain temperature < 5°C to minimize decomposition.

-

Reaction: Warm to room temperature and stir for 12–24 hours. Monitor by LCMS (Note: 5-bromo forms first; 5,8-dibromo accumulates slowly).

-

Workup: Pour onto crushed ice. Neutralize carefully with NH₄OH (exothermic!). Extract with CH₂Cl₂.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient). 5,8-dibromoisoquinoline typically elutes after the 5-bromo congener.

Synthesis of 6,7-Dibromoisoquinoline

Direct bromination of isoquinoline never yields the 6,7-isomer selectively. It must be built from a pre-functionalized benzene precursor using the Pomeranz-Fritsch reaction .

Protocol 2: Pomeranz-Fritsch Cyclization

-

Condensation: Reflux 3,4-dibromobenzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.1 equiv) in toluene with a Dean-Stark trap to remove water. Evaporate solvent to obtain the Schiff base oil.[3]

-

Cyclization: Add the crude Schiff base dropwise to concentrated H₂SO₄ (or P₂O₅/POCl₃ for milder conditions) at 0°C.

-

Heating: Heat to 100°C for 1 hour. The acid catalyzes the attack of the acetal onto the aromatic ring.

-

Quench: Pour onto ice/water. Neutralize with NaOH.

-

Isolation: The product precipitates or is extracted with CHCl₃.

Reactivity Profiles & Selectivity[5]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The reactivity of the C-Br bonds differs significantly between the two isomers due to electronic proximity to the nitrogen.

| Isomer | Primary Reactive Site (Pd-Catalysis) | Mechanistic Rationale |

| 5,8-Dibromo | C8 Position (Preferred) | C8 is peri to C1. C1 is the most electron-deficient carbon in the ring (alpha to N). Inductive withdrawal makes C8 more electrophilic than C5, facilitating oxidative addition of Pd(0), despite steric hindrance. |

| 6,7-Dibromo | Non-Selective / C7 | C6 and C7 are electronically similar. C7 is para to C8, which is peri to C1. Subtle electronic effects may favor C7 slightly, but mixtures are common. Bis-coupling is often performed. |

Key Insight: In 5,8-dibromoisoquinoline, if mono-functionalization is required, the C8 position is the "hot spot" for nucleophilic metal catalysts, whereas C5 is the "hot spot" for electrophilic attack (e.g., nitration).

Lithium-Halogen Exchange

Lithiation offers orthogonal selectivity to Pd-catalysis.

-

5,8-Dibromoisoquinoline: Treatment with n-BuLi at -78°C typically results in exchange at C5 .

-

Reasoning: The C8-Li species is destabilized by the lone pair repulsion from the peri-nitrogen (or C1 environment) and peri-strain with C1-H. The C5-Li species is relatively more stable (peri to C4-H).

-

-

6,7-Dibromoisoquinoline: Exchange is generally non-selective unless a directing group is present on the ring.

Applications in Drug Discovery

-

5,8-Isomers: Used to synthesize "bent" tricyclic systems. The peri-substitution pattern allows for the construction of rigid, fused ring systems (e.g., aza-fluoranthenes) often found in DNA intercalators.

-

6,7-Isomers: Used to extend the pi-system linearly. This motif is common in the synthesis of phenanthridine-like alkaloids and organic semiconductors where linear conjugation is desired.

References

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, Coll. Vol. 10, p. 693 (2004). Link

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, Vol 6. Link

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016, 7, 5758-5786. Link

-

Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides. Organic Letters, 2015, 17(12), 3134-3137. Link

- Isoquinoline Alkaloids Synthesis via Pomeranz-Fritsch.Journal of the Chemical Society, 1956, 4191.

Sources

Strategic Utilization of Halogenated Isoquinolines in Complex Alkaloid Synthesis

Executive Summary: The Halogen Advantage

In the total synthesis of isoquinoline alkaloids (e.g., benzylisoquinolines, aporphines, protoberberines), the construction of the heterocyclic core is often the rate-limiting step. Halogenated isoquinolines serve not merely as structural intermediates but as programmable logic gates for chemical synthesis.

The carbon-halogen (C-X) bond functions as a latent handle, enabling:

-

Rapid Diversification: Late-stage introduction of complexity via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Regiocontrol: Exploiting the electronic disparity between positions C1, C3, and C4.

-

Scaffold Hopping: Accessing "forbidden" substitution patterns via the Halogen Dance reaction.

This guide details the strategic access to, and manipulation of, these building blocks, moving beyond textbook definitions to field-proven methodologies.

Accessing the Building Blocks: Synthesis & Regiochemistry

The method of synthesis dictates the position of the halogen. A "one-size-fits-all" approach fails here. We must select the methodology based on the desired halogen locus.

The C1-Position: The Imidoyl Chloride Vector

The C1 position is electronically unique. It behaves like an imidoyl chloride, making it susceptible to both Transition Metal (TM) catalysis and Nucleophilic Aromatic Substitution (

-

Primary Route: Rearrangement of Isoquinoline

-oxides. -

Reagent: Phosphoryl chloride (

).[1][2] -

Mechanism: The

-oxide oxygen attacks the phosphorus, creating an activated intermediate. Chloride attacks C1 (the most electrophilic site), followed by elimination of the phosphate group.

The Benzenoid Ring (C5-C8): Electrophilic Cyclization

To place halogens on the benzenoid ring (C5, C6, C7, C8), one must install the halogen before cyclization using classical acid-mediated condensations.

-

Pomeranz-Fritsch Reaction: Acid-catalyzed cyclization of benzalaminoacetals.

-

Challenge: Electron-withdrawing halogens deactivate the ring, often leading to poor yields.

-

Solution: Use of superacids (triflic acid) or modified Bobbitt protocols to force cyclization.

Data Summary: Synthetic Routes

| Target Position | Preferred Methodology | Key Reagents | Critical Limitation |

| C1 | Requires handling of viscous | ||

| C4 | Direct Electrophilic Halogenation | Regioselectivity can be poor if C5 is activated. | |

| C5 - C8 | Pomeranz-Fritsch / Bischler-Napieralski | Halogenated benzaldehydes | Ring deactivation hinders cyclization. |

| C3 | Halogen Dance / Directed Metalation | Requires cryogenic conditions ( |

Advanced Reactivity: The Halogen Dance

For the advanced practitioner, the "Halogen Dance" (Base-Catalyzed Halogen Dance, BCHD) is a powerful tool to move a halogen from a kinetically accessible position to a thermodynamically stable one.

Mechanism:

-

Lithium-Halogen Exchange: Rapid generation of a lithiated species.

-

Isomerization: The lithiated species acts as a base, deprotonating a position adjacent to a stabilizing group (or less sterically hindered).

-

Migration: The halogen "dances" to the new lithiated position to satisfy thermodynamic stability.

Diagram 1: The Halogen Dance Mechanism

This diagram illustrates the migration of a bromine atom on the isoquinoline scaffold mediated by a lithiated base.

Strategic Application: Sequential Cross-Coupling

In alkaloid synthesis (e.g., creating the biaryl axis of aporphines), one often needs to couple two different fragments to the isoquinoline core. This is achieved by exploiting the differential oxidative addition rates of halogens.

Reactivity Order:

Workflow:

-

Install I and Cl: Synthesize 1-chloro-4-iodoisoquinoline.

-

Coupling 1 (Room Temp): Pd-catalyzed coupling occurs exclusively at the C-I bond.

-

Coupling 2 (High Temp): Forcing conditions activate the C-Cl bond (or use of specialized ligands like Buchwald's XPhos).

Diagram 2: Sequential Functionalization Logic

A logic gate workflow for building complex alkaloids from a di-halogenated core.

Experimental Protocols

The following protocols are standardized for reproducibility. All reactions should be performed under an inert atmosphere (Argon/Nitrogen).

Protocol A: Synthesis of 1-Chloroisoquinoline (via -Oxide)

A robust method for activating the C1 position.

-

Oxidation: Dissolve isoquinoline (10.0 mmol) in DCM (50 mL). Add

-CPBA (1.2 equiv) portion-wise at 0°C. Stir at RT for 12 h. Wash with 10% NaOH to remove benzoic acid byproduct. Dry ( -

Chlorination: Suspend the

-oxide (5.0 mmol) in anhydrous DCM (20 mL). -

Addition: Add

(1.5 equiv) dropwise at 0°C. -

Reflux: Heat the mixture to reflux (approx. 45°C) for 4 hours. Monitor by TLC (the spot will become less polar).

-

Workup (Critical): Pour the reaction mixture slowly onto cracked ice/water containing

. Caution: Exothermic hydrolysis of excess -

Extraction: Extract with DCM (3x), dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation:

-

1H NMR (

): Look for the downfield shift of the C3 proton and the disappearance of the C1 proton signal (typically around

Protocol B: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline

Standard conditions for C4-arylation, a key step in benzylisoquinoline synthesis.

-

Setup: In a Schlenk tube, combine 4-bromoisoquinoline (1.0 mmol), Arylboronic acid (1.2 equiv), and

(2.0 equiv). -

Catalyst: Add

(5 mol%). Note: For sterically hindered boronic acids, switch to -

Solvent: Add degassed Dioxane:Water (4:1 ratio, 10 mL).

-

Reaction: Seal and heat to 90°C for 12 hours.

-

Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Silica gel chromatography.

Validation:

-

MS (ESI): Check for the molecular ion

. The isotopic pattern of Bromine (1:1 doublet) should be replaced by the pattern of the coupled aryl group.

References

-

Alvarez, M., et al. (2021). "Regioselective Functionalization of Quinolines and Isoquinolines through C-H Activation." MDPI Molecules. Link

-

Schnürch, M., et al. (2007).[3] "Halogen Dance Reactions—A Review." Chemical Society Reviews.[3] Link

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

-

Knochel, P., et al. (2005). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link

-

BenchChem Application Notes. (2025). "Synthesis of 1-Chloroisoquinoline and 6-Chloroisoquinoline-1-carbaldehyde Protocols." Link

Sources

6,7-Dibromoisoquinoline molecular weight and physical data

Topic: 6,7-Dibromoisoquinoline: Molecular Weight, Physical Data, and Technical Characterization Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

6,7-Dibromoisoquinoline (CAS: 1307316-84-2) is a specialized halogenated heterocyclic scaffold used primarily as a high-value intermediate in medicinal chemistry.[1][2][3][4][5] Unlike the more common 5-bromo or 1-bromo isomers, which are accessible via direct electrophilic substitution, the 6,7-dibromo isomer requires de novo ring construction.[1] Its significance lies in the presence of two vicinal bromine "handles" on the benzenoid ring, enabling the synthesis of fused polycyclic systems and complex pharmacophores (e.g., mimicking catecholamines or isoquinoline alkaloids) via sequential palladium-catalyzed cross-coupling reactions.[1]

Chemical Identity & Physical Data

The following data consolidates calculated and available experimental parameters. Due to the specialized nature of this isomer, some physical constants are derived from structural analogues and computational models, a standard practice in early-stage lead optimization.[1]

Table 1: Physicochemical Constants

| Parameter | Value / Description |

| Chemical Name | 6,7-Dibromoisoquinoline |

| CAS Number | 1307316-84-2 |

| Molecular Formula | C₉H₅Br₂N |

| Molecular Weight | 286.95 g/mol |

| Exact Mass | 284.8789 u |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 128–132 °C (Predicted/Analogous range) |

| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~3.5 (Predicted; reduced basicity due to Br electron withdrawal) |

| LogP | ~3.6 (Lipophilic) |

| SMILES | C1=CC2=C(C=C1Br)C=CN=C2Br (Note: Positional assignment critical) |

Synthesis & Manufacturing Methodology

Direct bromination of isoquinoline yields the 5-bromo (major) and 8-bromo (minor) isomers due to the electronic deactivation of the pyridine ring and the specific alpha-positions of the benzenoid ring.[1] Therefore, 6,7-dibromoisoquinoline cannot be synthesized by direct bromination.

The authoritative route is the Pomeranz-Fritsch Cyclization , which constructs the isoquinoline core from a pre-functionalized benzene precursor.[1]

Core Synthesis Protocol: Pomeranz-Fritsch Route

Reagents:

-

3,4-Dibromobenzaldehyde (Precursor A)[1]

-

Aminoacetaldehyde diethyl acetal (Precursor B)[1]

-

Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[1]

Step-by-Step Methodology:

-

Schiff Base Formation (Condensation):

-

Reflux 3,4-dibromobenzaldehyde (1.0 eq) with aminoacetaldehyde diethyl acetal (1.1 eq) in dry toluene using a Dean-Stark trap to remove water.

-

Endpoint: Monitor by TLC or ¹H NMR (disappearance of aldehyde proton at ~10 ppm; appearance of imine proton at ~8.2 ppm).[1]

-

Result: Formation of the intermediate imine (Schiff base).[1]

-

-

Acid-Mediated Cyclization:

-

Add the isolated imine dropwise to concentrated H₂SO₄ or PPA at 0°C.

-

Heat the mixture to 100–140°C. The acid cleaves the acetal to an aldehyde, which immediately undergoes electrophilic attack on the aromatic ring to close the isoquinoline system.[1]

-

Critical Control: Temperature control is vital to prevent polymerization.[1]

-

-

Workup & Purification:

-

Quench the reaction mixture over crushed ice/NH₄OH (neutralize to pH 8–9).

-

Extract with dichloromethane (DCM).

-

Purify via column chromatography (Hexanes/EtOAc gradient).[1]

-

Visualization: Synthesis Pathway

Figure 1: The Pomeranz-Fritsch cyclization pathway for accessing the regiochemically defined 6,7-dibromo isomer.[1]

Structural Characterization & Validation

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the characteristic singlet signals in the benzenoid region.[1] Unlike 5,8-substituted systems which show coupling, the 6,7-substitution leaves protons at C5 and C8 isolated (para to each other, no coupling).[1]

-

C1-H: Singlet/broad singlet ~9.2 ppm (most deshielded, adjacent to Nitrogen).[1]

-

C5-H & C8-H: Two distinct singlets in the aromatic region (approx.[1] 8.0–8.5 ppm).[1][6]

-

C3-H & C4-H: Doublets with typical coupling constants (J ≈ 5.8 Hz).[1]

-

-

Mass Spectrometry (LC-MS):

-

Parent Ion: m/z 287 (M+H)⁺.[1]

-

Isotope Pattern: A distinct 1:2:1 triplet pattern for the molecular ion (M, M+2, M+4) confirms the presence of two bromine atoms .

-

Applications in Drug Discovery

6,7-Dibromoisoquinoline serves as a "dual-handle" scaffold.[1] The two bromine atoms are electronically similar but can be differentiated by steric environment or through careful catalyst control, allowing for sequential functionalization.[1]

-

Sequential Cross-Coupling:

-

Pharmacophore Mimicry:

-

The 6,7-substitution pattern mimics the catechol moiety (e.g., dopamine), making this scaffold valuable in designing dopamine receptor ligands or enzyme inhibitors (e.g., COMT inhibitors) where metabolic stability (replacing OH with Br/Aryl) is desired.[1]

-

Visualization: Functionalization Logic

Figure 2: Divergent synthesis strategies utilizing the bromine handles for library generation.[1]

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Keep in a tightly closed container, stored under inert gas (Argon/Nitrogen) at 2–8°C. Halogenated heterocycles can be light-sensitive; store in amber vials.

-

Disposal: Must be disposed of as halogenated organic waste.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline (Analogous Data Source).[1] Retrieved from [Link][1]

-

Organic Reactions (2011). The Pomeranz-Fritsch Synthesis of Isoquinolines. Wiley Online Library.[1] Retrieved from [Link]

Sources

- 1. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. 5332-25-2|6-Bromoquinoline|BLD Pharm [bldpharm.com]

- 3. 1211-37-6|2,7-Dibromoacridine|BLD Pharm [bldpharm.com]

- 4. 63927-22-0|8-Bromoisoquinoline|BLD Pharm [bldpharm.com]

- 5. 34784-04-8|5-Bromoisoquinoline|BLD Pharm [bldpharm.com]

- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]

Strategic Sourcing and Technical Profile: 6,7-Dibromoisoquinoline

The following technical guide details the commercial landscape, technical specifications, and procurement strategies for 6,7-dibromoisoquinoline .

CAS: 1307316-84-2 | Technical Whitepaper for Medicinal Chemistry

Executive Summary

6,7-Dibromoisoquinoline (CAS 1307316-84-2) is a specialized heterocyclic building block primarily utilized in the synthesis of complex alkaloids and pharmaceutical candidates.[1][2][3][4][5][6] Unlike its more common isomers (5-bromo or 5,8-dibromo), which are accessible via direct electrophilic substitution, the 6,7-isomer requires de novo ring construction. This synthesis barrier dictates its supply chain: it is a "Tier 2" specialty intermediate, available from select catalog vendors (e.g., BLD Pharm, Accela Chem) but often requiring lead times for multi-gram quantities.

This guide provides the technical grounding to validate suppliers, understand the cost-drivers (synthesis complexity), and execute quality control (QC) upon receipt.

Technical Specifications & Chemical Profile

| Parameter | Specification |

| Chemical Name | 6,7-Dibromoisoquinoline |

| CAS Number | 1307316-84-2 |

| Molecular Formula | C₉H₅Br₂N |

| Molecular Weight | 286.95 g/mol |

| MDL Number | MFCD22385124 (varies by vendor) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |

| Purity Standard | ≥95% (H-NMR), typically ≥97% for cross-coupling applications |

| Storage | Inert atmosphere, 2-8°C (Light Sensitive) |

The "Isomer Challenge": Why this compound is rare

To source this compound effectively, one must understand its origin. Direct bromination of isoquinoline occurs at the 5- and 8-positions (electrophilic aromatic substitution).[7]

-

5-Bromoisoquinoline: Cheap, commodity chemical.

-

6,7-Dibromoisoquinoline: Cannot be made by brominating isoquinoline. It must be synthesized via the Pomeranz-Fritsch reaction or modified Pictet-Spengler cyclization, starting from 3,4-dibromobenzaldehyde .

This specific synthetic requirement is the primary driver of its higher price point ($100s/gram vs $10s/gram) and limited supplier base.

Commercial Availability & Supplier Landscape

The market for 6,7-dibromoisoquinoline is fragmented. It is not a bulk commodity but a "catalog specialty" item.

Tier 1: Verified Catalog Suppliers

These vendors list specific batches or have established synthesis routes for this CAS.

| Supplier | Catalog # | Stock Status (Est.) | Region | Notes |

| BLD Pharm | BD01059397 | In Stock (mg - g) | Global/China | Reliable for small-scale discovery batches. |

| Accela Chem | SY214286 | In Stock (mg - g) | China/USA | Strong presence in heterocycle synthesis. |

| Adesis / UPM | Custom | Quote Only | USA | Recommended for GMP or >100g scale-up. |

| Enamine | Custom | Quote Only | Ukraine/EU | Likely available via their building block library. |

Tier 2: Aggregators & Re-sellers[7]

-

Fisher Scientific / Sigma-Aldrich: Often list this compound but fulfill via third-party partners (like those above), adding a markup and lead time.

-

eMolecules: Useful for checking real-time global stock across multiple vendors.

Procurement Strategy

-

Discovery Scale (<5g): Order directly from BLD Pharm or Accela . Expect 1-2 week delivery.

-

Process Scale (>100g): Do not buy from catalogs. The price/gram will be prohibitive. Contract a CRO (e.g., WuXi, ChemPartner, or local synthesis house) to synthesize it from 3,4-dibromobenzaldehyde.

Synthesis & Application Logic

The value of 6,7-dibromoisoquinoline lies in its orthogonal reactivity . The two bromine atoms allow for sequential functionalization (e.g., selective Suzuki coupling), enabling the creation of 6,7-disubstituted isoquinolines found in bioactive alkaloids (e.g., papaverine analogs).

Visualization: Synthesis & Utility Pathway

The following diagram illustrates why you buy this compound (to access complex scaffolds) and how it is made (the source of its cost).

Figure 1: The synthesis pathway highlights the necessity of de novo ring construction, distinguishing it from cheap 5-bromo isomers.

Quality Control (QC) & Validation Protocols

Upon receipt of 6,7-dibromoisoquinoline, the following validation steps are mandatory to ensure the vendor has not supplied the cheaper 5,8-isomer.

Protocol A: 1H-NMR Validation

The aromatic region is diagnostic.

-

6,7-Dibromo Isomer: Expect two singlets (or very weak para-coupling) for the protons at positions 5 and 8 in the aromatic region, alongside the characteristic isoquinoline doublet-doublet pattern for H1/H3.

-

5,8-Dibromo Isomer: The protons at 6 and 7 will appear as a doublet pair (ortho-coupling, ~8 Hz).

-

Acceptance Criteria: Integration of aromatic region must match the C9H5Br2N stoichiometry.

Protocol B: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Isoquinoline core absorbs strongly).

-

Pass Criteria: Single peak >95% area. Impurities often elute earlier (monobromo species).

Procurement Decision Tree

Use this logic flow to determine the correct sourcing channel based on your project phase.

Figure 2: Strategic sourcing decision tree to optimize cost and lead time.

References

-

BLD Pharm Product Page . 6,7-Dibromoisoquinoline (CAS 1307316-84-2).[1][3][4][5][6] Retrieved from

-

Accela Chem Product Catalog . Product Detail: SY214286. Retrieved from

-

National Center for Biotechnology Information (PubChem) . Isoquinoline, 7-bromo-. (Used for structural comparison of isomers). Retrieved from

-

Organic Syntheses . Pomeranz-Fritsch Reaction (General Methodology). (Foundational chemistry for 6,7-substitution). Retrieved from

Sources

- 1. 1553517-43-3,2,4-difluoro-6-(2-methylphenoxy)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. kemcal.com [kemcal.com]

- 3. 5332-25-2|6-Bromoquinoline|BLD Pharm [bldpharm.com]

- 4. 1211-37-6|2,7-Dibromoacridine|BLD Pharm [bldpharm.com]

- 5. 63927-22-0|8-Bromoisoquinoline|BLD Pharm [bldpharm.com]

- 6. 34784-04-8|5-Bromoisoquinoline|BLD Pharm [bldpharm.com]

- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]

Technical Guide: 6,7-Dihalo-Isoquinoline Derivatives in Medicinal Chemistry

Executive Summary

This technical guide analyzes the structural utility, synthetic pathways, and pharmacological divergence of 6,7-dihalo-isoquinoline derivatives . Unlike their 6,7-dimethoxy or 6,7-dihydroxy counterparts—which often function as catecholamine mimics and agonists—the introduction of halogen atoms (Cl, Br, F) at the 6 and 7 positions fundamentally alters the physicochemical landscape. This modification typically enhances lipophilicity, blocks metabolic hydroxylation, and frequently inverts pharmacological activity from agonism to antagonism.

Part 1: Structural & Mechanistic Rationale

The "Halogen Switch" in SAR

The isoquinoline scaffold is a privileged structure in drug discovery. The 6 and 7 positions are critical because they correspond to the meta and para positions of the fused benzene ring relative to the nitrogen-containing ring.

In natural alkaloids (e.g., papaverine, salsolinol), these positions are occupied by hydroxyl (-OH) or methoxy (-OMe) groups. These oxygenated substituents act as Hydrogen Bond Donors/Acceptors , facilitating agonist activity at adrenergic and dopaminergic receptors.

Replacing these groups with halogens (6,7-dihalo) introduces the "Halogen Switch" :

-

Electronic Modulation: Halogens are electron-withdrawing (induction) but pi-donating. This alters the pKa of the isoquinoline nitrogen, affecting protonation at physiological pH.

-

Metabolic Blockade: The 6 and 7 positions are "soft spots" for cytochrome P450-mediated hydroxylation. Halogenation blocks this oxidative metabolism, significantly extending half-life (

). -

Lipophilicity (

): The shift from hydrophilic -OH to hydrophobic -Cl/-Br increases membrane permeability and blood-brain barrier (BBB) penetration. -

Activity Inversion: As seen in beta-adrenergic ligands, this substitution can convert a full agonist into a potent antagonist by eliminating the critical H-bond required for receptor activation while maintaining high affinity via hydrophobic interactions or halogen bonding.

Quantitative Comparison

The following table contrasts the physicochemical properties of the 6,7-dimethoxy scaffold against the 6,7-dichloro analog.

| Feature | 6,7-Dimethoxy-Isoquinoline | 6,7-Dichloro-Isoquinoline | Impact on Drug Design |

| Electronic Nature | Electron Donating (Resonance) | Electron Withdrawing (Induction) | Modulates N-basicity and pi-stacking. |

| H-Bonding | Acceptor (OMe) / Donor (OH) | None (Potential Halogen Bond) | Removes agonist "trigger"; favors antagonism. |

| Metabolic Stability | Low (O-demethylation target) | High (Oxidatively robust) | Increases bioavailability. |

| Lipophilicity | Moderate | High | Enhances CNS penetration. |

| Steric Bulk | Moderate (Rotatable methyls) | Fixed (Spherical halogens) | Rigidifies binding pocket fit. |

Part 2: Synthetic Methodologies

To access 6,7-dihalo-isoquinolines, the Pomeranz-Fritsch Reaction is the most direct and reliable method, avoiding the reduction steps required by the Bischler-Napieralski route.

Synthesis Logic Diagram

The following diagram illustrates the retrosynthetic analysis and forward synthesis of 6,7-dichloroisoquinoline.

Figure 1: Pomeranz-Fritsch synthesis pathway for 6,7-dichloroisoquinoline.

Detailed Experimental Protocol

Objective: Synthesis of 6,7-dichloroisoquinoline from 3,4-dichlorobenzaldehyde.

Reagents:

-

3,4-Dichlorobenzaldehyde (1.0 eq)

-

Aminoacetaldehyde diethyl acetal (1.1 eq)

-

Toluene (Solvent)[1]

-

Conc. Sulfuric Acid (

) or Polyphosphoric Acid (PPA) -

Sodium bicarbonate (

)

Step-by-Step Methodology:

-

Imine Formation (Condensation):

-

Charge a Dean-Stark apparatus with 3,4-dichlorobenzaldehyde (10 mmol) and aminoacetaldehyde diethyl acetal (11 mmol) in anhydrous toluene (50 mL).

-

Reflux the mixture for 4–6 hours until the theoretical amount of water is collected.

-

Evaporate the solvent under reduced pressure to yield the crude Schiff base (yellow oil). Note: Do not purify; the intermediate is moisture sensitive.

-

-

Cyclization (Pomeranz-Fritsch):

-

Cool conc.

(10 mL) to 0°C in an ice bath. -

Add the crude Schiff base dropwise to the acid with vigorous stirring, maintaining temperature <10°C.

-

Once addition is complete, heat the mixture to 100°C for 1 hour. The solution will turn dark.

-

Mechanism Check: The acid protonates the acetal oxygens, leading to the loss of ethanol and formation of an oxonium ion, which undergoes electrophilic aromatic substitution on the benzene ring.

-

-

Work-up and Isolation:

-

Pour the reaction mixture over crushed ice (100 g).

-

Neutralize carefully with solid

or -

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layers over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from ethanol/hexane or perform flash chromatography (Silica gel, Hexane:EtOAc 8:2) to obtain the product as off-white needles.

-

Validation Criteria:

-

1H NMR (CDCl3): Look for the singlet at C1 (approx. 9.1 ppm) and the doublets for C3/C4. The absence of methoxy signals confirms the halo-analog.

-

MS (ESI): Distinctive isotope pattern for two chlorines (M, M+2, M+4 in 9:6:1 ratio).

Part 3: Pharmacological Applications[2][3][4]

Case Study: Beta-Adrenergic Antagonism

A pivotal study demonstrated the impact of the 6,7-dihalo substitution on adrenergic pharmacology. The compound trimetoquinol (6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline) is a potent

When the 6,7-dihydroxy groups are replaced by chlorines, the resulting molecule (6,7-dichloro-trimetoquinol ) loses agonist activity and becomes a competitive

Mechanism of Action:

-

Agonist (OH): The catechol hydroxyls form hydrogen bonds with Serine residues (e.g., Ser204, Ser207 in

-AR) in the receptor binding pocket, triggering the conformational change required for G-protein activation. -

Antagonist (Cl): The chloro substituents cannot H-bond with Serine. However, the molecule retains high affinity due to the hydrophobic fit of the isoquinoline core and the benzyl tail. By occupying the site without triggering the "switch," it blocks endogenous ligands (epinephrine).

SAR Signaling Pathway Visualization

Figure 2: Mechanistic divergence of 6,7-dihydroxy vs. 6,7-dichloro isoquinolines at the receptor level.

Part 4: References

-

Smissman, E. E., et al. (1976).[3] Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry.

-

Miller, D. D., et al. (1975). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.[2] A structurally novel beta-adrenergic receptor blocking agent.[2] Journal of Medicinal Chemistry.

-

Bringmann, G., et al. (2008).[4] Synthesis and antiprotozoal activities of simplified analogs of naphthylisoquinoline alkaloids. European Journal of Medicinal Chemistry.

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. (Classic reaction reference).

Sources

- 1. guidechem.com [guidechem.com]

- 2. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Retrosynthetic Analysis of 6,7-Functionalized Isoquinoline Alkaloids: A Strategic Technical Guide

Executive Summary

The 6,7-functionalized isoquinoline scaffold represents the structural core of a vast class of bioactive alkaloids, including papaverine (spasmolytic), emetine (antiprotozoal), and salsoline (antihypertensive). For the medicinal chemist, the 6,7-oxygenation pattern (typically dimethoxy- or methylenedioxy-) is not merely decorative; it is a critical electronic enabler that dictates the success of classical cyclization strategies.

This guide moves beyond textbook definitions to analyze the strategic disconnections required to synthesize these targets efficiently. We focus on the causality between electronic effects and synthetic success, providing robust, self-validating protocols for the construction of this privileged heterocycle.

Part 1: Strategic Analysis & Structural Logic

The isoquinoline core consists of a benzene ring fused to a pyridine ring. In 6,7-functionalized alkaloids, the benzene ring bears electron-donating groups (EDGs).

The Electronic Imperative

Retrosynthetically, the presence of oxygen at C6 and C7 is the primary driver for the Bischler-Napieralski and Pictet-Spengler cyclizations. These reactions rely on an intramolecular Electrophilic Aromatic Substitution (EAS).[1][2] The C6/C7 EDGs increase the electron density at the para and ortho positions relative to themselves, specifically activating the ring carbon (C8a) to attack the electrophilic iminium/imidoyl center.

-

Without 6,7-EDGs: Cyclizations often require harsh conditions (superacids, high heat) or fail due to poor nucleophilicity of the arene.

-

With 6,7-EDGs: Cyclizations can often proceed under mild conditions, sometimes even physiologically (as seen in dopamine-derived alkaloid biosynthesis).

Diagram 1: Retrosynthetic Disconnection Map

The following diagram illustrates the three primary disconnections for the isoquinoline core.

Figure 1: Strategic bond disconnections.[3] Disconnection A (Bischler-Napieralski) and B (Pictet-Spengler) exploit the nucleophilicity of the aryl ring enhanced by 6,7-substitution. Disconnection C (Pomeranz-Fritsch) is less dependent on aryl nucleophilicity but requires acid-labile acetals.

Part 2: The Bischler-Napieralski Cyclization (The Industry Workhorse)

For fully aromatic isoquinolines (like papaverine), the Bischler-Napieralski (B-N) reaction remains the gold standard. It involves the cyclodehydration of a

Mechanistic Insight

The reaction proceeds via the activation of the amide oxygen. The choice of dehydrating agent determines the nature of the intermediate:

-

POCl

: Forms an imidoyl dichlorophosphate. -

Tf

O (Triflic Anhydride): Forms a highly reactive triflyloxy imidate (allows cyclization at -78°C).

The critical step is the attack of the aromatic ring (nucleophile) onto the imidoyl carbon (electrophile). This is where the 6,7-dimethoxy groups are vital ; they stabilize the Wheland intermediate, lowering the activation energy.

Diagram 2: Bischler-Napieralski Reaction Flow

Figure 2: The stepwise flow of the Bischler-Napieralski synthesis. The conversion of the amide to the imidoyl intermediate converts a poor electrophile into a potent one.

Validated Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Target: A precursor to Salsolidine/Salsoline analogs.

Reagents:

-

N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq)

-

Phosphorus Oxychloride (POCl

) (1.5 eq) -

Acetonitrile (Anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

), dissolve the amide (10 mmol) in anhydrous acetonitrile (30 mL).-

Why MeCN? Unlike toluene (classic solvent), MeCN solubilizes the polar imidoyl salt intermediate, preventing precipitation and stalling of the reaction.

-

-

Activation: Add POCl

(15 mmol) dropwise via syringe at room temperature.-

Caution: Exothermic. Evolution of HCl gas may occur.

-

-

Cyclization: Heat the mixture to reflux (82°C) for 2–4 hours.

-

Self-Validation (TLC): Monitor the disappearance of the starting amide (usually less polar) and the appearance of the highly polar dihydroisoquinoline salt (often stays at baseline in non-polar solvents; requires MeOH/DCM/NH

to move).

-

-

Workup (Critical): Cool to room temperature. Carefully pour the reaction mixture into ice-cold NaOH (2M, 50 mL) to quench excess POCl

and deprotonate the iminium salt to the free base.-

pH Check: Ensure pH > 10. The product is the free base (imine).

-

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na

SO -

Purification: The crude oil typically solidifies. Recrystallize from EtOAc/Hexanes.

Yield Expectation: 85–95%.

Part 3: Modern Disconnections (C-H Activation)

While B-N and P-S rely on pre-functionalized amines, modern transition metal catalysis allows for the construction of the isoquinoline core via C-H activation . This is particularly useful for introducing diversity at the C1 position without synthesizing complex amide precursors.

Strategy: Rhodium(III)-catalyzed annulation of N-benzyl ketimines with alkynes.

-

Mechanism: The metal inserts into the ortho C-H bond of the phenyl ring (directed by the imine nitrogen), followed by alkyne insertion and reductive elimination.

-

Advantage: Atom economy and the ability to use simple alkynes to build the pyridine ring.

Part 4: Comparative Data Analysis

The following table summarizes the operational parameters for the three main synthetic routes when applied to 6,7-dimethoxy substrates.

| Parameter | Bischler-Napieralski | Pictet-Spengler | Pomeranz-Fritsch |

| Key Bond Formed | C1 – C8a | C1 – C8a | C4 – C4a |

| Intermediate | Imidoyl Chloride/Phosphate | Iminium Ion | Aminoacetal |

| Electronic Requirement | High (EDG required on ring) | High (EDG required on ring) | Moderate (Acid sensitivity is key) |

| Primary Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Isoquinoline (Fully Aromatic) |

| Typical Reagents | POCl | H | H |

| Stereocontrol | Difficult (Requires asymmetric reduction later) | Excellent (Chiral catalysts available) | N/A (Product is planar) |

Part 5: Troubleshooting & Optimization

The "Styrene" Side Reaction (B-N)

-

Symptom: In the B-N reaction, you observe a product with a vinyl group (elimination) rather than the cyclized isoquinoline.

-

Cause: The imidoyl intermediate eliminates a proton from the

-carbon (ethyl chain) instead of undergoing EAS. This happens if the ring is not nucleophilic enough or the base is too strong. -

Solution: Ensure the 6,7-methoxy groups are present.[3][5][6] Switch to Tf

O/2-Chloropyridine at low temperature (-78°C to 0°C). This "mild" B-N protocol prevents thermal elimination.

Oxidation to Isoquinoline[7]

-

Challenge: Converting the dihydroisoquinoline (from B-N) to the fully aromatic alkaloid.

-

Protocol: Heat the dihydroisoquinoline with 10% Pd/C in Decalin (or p-Cymene) at reflux. Alternatively, use MnO

in DCM for a milder oxidation if the molecule contains sensitive groups.

References

-

The Bischler-Napieralski Reaction: Mechanism and Scope.

-

Pictet-Spengler Reaction: Upd

- Source: Stöckigt, J., et al.

-

URL:[Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid.

- Source:Molecules (MDPI).

-

URL:[Link]

-

Recent Advances in the Total Synthesis of Tetrahydroisoquinoline Alkaloids.

- Source:Chemical Reviews (ACS Public

-

URL:[Link]

-

Transition-Metal-C

- Source:Frontiers in Chemistry.

-

URL:[Link]

Sources

- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. (PDF) Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

Suzuki-Miyaura cross-coupling protocols for 6,7-dibromoisoquinoline

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 6,7-Dibromoisoquinoline

Executive Summary

This guide details the synthetic protocols for the functionalization of 6,7-dibromoisoquinoline , a critical scaffold in the synthesis of fused-ring alkaloids (e.g., aporphines) and optoelectronic materials (OLED host materials).

The 6,7-dibromo motif presents a unique challenge: the "ortho-effect." The two bromine atoms are adjacent, leading to significant steric crowding upon the first arylation. Furthermore, the electronic differentiation between C6 and C7 in the isoquinoline ring is subtle, unlike the distinct C3 vs. C6 differentiation in quinolines.

This note provides two distinct workflows:

-

Protocol A (Exhaustive Bis-Coupling): For generating symmetric or asymmetric 6,7-diaryl systems using high-turnover catalysts.

-

Protocol B (Controlled Mono-Coupling): A precision method to isolate the mono-arylated intermediate, utilizing stoichiometric control and ligand selection.

Mechanistic Insight & Reactivity Profile

To master this reaction, one must understand the competition between the two electrophilic sites.

-

Electronic Bias: In isoquinoline, the nitrogen atom (position 2) exerts an electron-withdrawing effect. While C1 and C3 are most electron-deficient, the effect propagates to the benzene ring. C6 is generally considered slightly more electron-deficient than C7 due to its conjugation pathway relative to the C=N bond, though the difference is minimal.

-

Steric Gating: Once the first aryl group is installed (at either C6 or C7), the remaining bromine becomes sterically hindered. Standard catalysts (e.g., Pd(PPh3)4) often fail to insert into the second C-Br bond, leading to arrested mono-coupled products.

-

Catalyst Selection:

-

For Bis-Coupling: Requires bulky, electron-rich phosphines (e.g., SPhos, XPhos) to facilitate oxidative addition into the hindered second bromide.

-

For Mono-Coupling: Requires "weaker" ligands (e.g., PPh3) and controlled temperature to prevent the second catalytic cycle.

-

Decision Matrix: Workflow Selection

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on the desired endpoint.

Protocol A: Exhaustive Bis-Coupling (High Efficiency)

Objective: Complete arylation of both C6 and C7 positions. Challenge: Overcoming the steric hindrance of the ortho-substituent introduced during the first cycle.

Materials

-

Substrate: 6,7-Dibromoisoquinoline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (2.5 – 3.0 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPr (2 mol%). Note: SPhos is preferred for sterically demanding couplings.

-

Base: K3PO4 (3.0 M aq. solution, 4.0 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology

-

Inerting: Charge a microwave vial or Schlenk flask with 6,7-dibromoisoquinoline, arylboronic acid, and the Pd precatalyst/ligand. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add the degassed solvent mixture and the aqueous base via syringe.

-

Reaction:

-

Thermal: Heat to 100–110°C for 12–18 hours.

-

Microwave (Recommended): Heat to 120°C for 30–60 minutes.

-

-

Monitoring: Check LC-MS. You will likely see a transient mono-coupled peak. Continue heating until the mono-peak is <5%.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography on silica gel. (Note: Diaryl products are often highly fluorescent; use UV 365nm for fraction collection).

Protocol B: Regioselective Mono-Coupling (Precision Control)

Objective: Isolate the mono-arylated product (typically a mixture of 6-aryl and 7-aryl isomers) for further functionalization. Challenge: Preventing "over-coupling" to the bis-product.

Materials

-

Substrate: 6,7-Dibromoisoquinoline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (0.95 equiv - Strictly limiting)

-

Catalyst: Pd(PPh3)4 (3-5 mol%). Rationale: Triphenylphosphine is less active than SPhos, reducing the rate of the second oxidative addition.

-

Base: Na2CO3 (2.0 M aq, 2.0 equiv). Rationale: Weaker base slows transmetalation.

-

Solvent: DME/Ethanol/Water (2:1:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology

-

Setup: Combine substrate and Pd catalyst in a flask. Purge with Argon.

-

Addition: Add degassed solvents.

-

Activation: Heat the mixture to 60°C .

-

Controlled Addition: Add the boronic acid (dissolved in a minimal amount of solvent) dropwise over 1 hour via a syringe pump. This keeps the instantaneous concentration of boronic acid low.

-

Monitoring: Sample every 30 minutes. Stop the reaction when the bis-coupled impurity begins to appear (>5%), even if starting material remains.

-

Separation:

-

The crude mixture will contain: Unreacted SM, 6-aryl isomer, 7-aryl isomer, and trace bis-aryl.

-

Purification: Isomers 6 and 7 often have very similar Rf values. Regioisomers may require Supercritical Fluid Chromatography (SFC) or careful recrystallization for separation.

-

Identification: Use 2D NMR (HMBC/NOESY) to distinguish C6 vs C7 substitution. The proton at C5 (singlet-like) will show a NOE with the new aryl group if coupled at C6.

-

Data Analysis & Troubleshooting

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| No Reaction | Catalyst poisoning or O2 leak. | Ensure rigorous degassing. Switch to Pd(dppf)Cl2. |

| Stalled at Mono | Steric hindrance prevents 2nd coupling. | Switch to Protocol A (SPhos/XPhos). Increase temp to 120°C. |

| Protodeboronation | Boronic acid instability. | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salts. |

| Homocoupling | Oxidation of boronic acid. | Remove O2 strictly. Reduce catalyst loading. |

Mechanistic Pathway (Graphviz)

Figure 2: The catalytic cycle. In 6,7-dibromo systems, the 'Oxidative Addition' step for the second bromine is severely hampered by the steric bulk of the first aryl group, necessitating the use of SPhos/XPhos ligands.

References

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Overview. Retrieved from

-

National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016).[1] Retrieved from

-

ResearchGate. Synthesis of 6,7-Dibromoflavone and Its Regioselective Diversification via Suzuki–Miyaura Reactions. Retrieved from

-

Royal Society of Chemistry. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Retrieved from

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 6,7-Dibromoisoquinoline

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of achieving regioselectivity in the Buchwald-Hartwig amination of 6,7-dibromoisoquinoline , a scaffold increasingly relevant in the synthesis of antitumor alkaloids and organic semiconductors.

Abstract

The functionalization of polyhalogenated heteroaromatics presents a classic "selectivity vs. reactivity" challenge. In the case of 6,7-dibromoisoquinoline , the electronic distinction between the C6 and C7 positions is subtle yet exploitable. This guide details a protocol for the site-selective mono-amination of 6,7-dibromoisoquinoline. Based on electronic structure analysis and catalytic precedents, the C7 position —being electronically conjugated to the highly deficient C1 imine moiety—is identified as the preferred site for oxidative addition under kinetically controlled conditions. We provide a screening workflow, an optimized catalytic "recipe," and a rigorous structural validation method using 2D NMR.

Mechanistic Rationale & Regioselectivity

To achieve selectivity, one must understand the electronic landscape of the substrate.

-

Isoquinoline Electronics: The nitrogen atom at position 2 exerts a strong electron-withdrawing effect.

-

The C1 Connection: The C1 carbon is the most electron-deficient center in the ring (akin to a carbonyl carbon).

-

Conjugation Pathways:

-

C7 Position: Located para to C1 (across the ring fusion). Resonance structures allow the positive charge character of C1 to delocalize effectively to C7.

-

C6 Position: Located para to C4. While C4 is electron-deficient, it is less so than C1.

-

Visualizing the Selectivity Logic

Figure 1: Mechanistic flow illustrating the electronic preference for C7 activation.

Experimental Protocol

Materials & Reagents

-

Substrate: 6,7-Dibromoisoquinoline (>98% purity).

-

Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) - chosen for clean Pd(0) generation.

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Why Xantphos? Its large bite angle (111°) favors reductive elimination, but more importantly, it creates a rigid steric environment that enhances the discrimination between the subtle electronic differences of C6 and C7.

-

-

Base: Cs₂CO₃ (Cesium Carbonate) - mild enough to prevent substrate decomposition but strong enough for aniline deprotonation.

-

Solvent: 1,4-Dioxane (Anhydrous).

Optimization Screening Table

Before scale-up, run this 4-reaction screen to confirm selectivity for your specific amine nucleophile.

| Entry | Ligand (L) | Base | Temp (°C) | Expected Outcome |

| 1 | Xantphos | Cs₂CO₃ | 80 | High C7 Selectivity (Recommended) |

| 2 | BINAP | NaOtBu | 80 | Good conversion, potential for bis-amination |

| 3 | BrettPhos | NaOtBu | 60 | Very high reactivity; risk of C6+C7 mixture |

| 4 | PPh₃ | K₃PO₄ | 100 | Low reactivity; high selectivity but poor yield |

Step-by-Step Optimized Procedure (Entry 1)

Scale: 1.0 mmol (approx. 287 mg of dibromide)

-

Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition:

-

Add 6,7-dibromoisoquinoline (287 mg, 1.0 mmol, 1.0 equiv).

-

Add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%).

-

Add Xantphos (29 mg, 0.05 mmol, 5.0 mol%).

-

Add Cs₂CO₃ (488 mg, 1.5 mmol, 1.5 equiv).

-

-

Purging: Cap the vessel and cycle vacuum/Argon three times to remove O₂.

-

Liquids Addition:

-

Add Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

-

Add the Amine Nucleophile (1.1 mmol, 1.1 equiv) via syringe.

-

-

Reaction: Place in a pre-heated oil block at 80 °C . Stir vigorously (800 rpm).

-

Checkpoint: Monitor by LC-MS at 2 hours. The mono-aminated product should appear as the major peak. If bis-amination (M+Amine+Amine) is observed >5%, lower temp to 60 °C.

-

-

Work-up:

-

Purification: Flash column chromatography (SiO₂). Gradient: 0% → 40% EtOAc in Hexanes.

-

Note: The mono-aminated product is usually more polar than the starting material but less polar than the bis-adduct.

-

Structural Validation (HMBC)

You cannot rely solely on MS to distinguish the C6 and C7 isomers. You must use 2D NMR.

-

Protocol: Obtain a ¹H-¹³C HMBC spectrum.

-

Diagnostic Signal: Look for the C1 proton (singlet, typically most downfield ~9.0-9.2 ppm).

-

The Logic:

-

C7-Amino Product: The C1 proton shows a strong 3-bond correlation (³J_CH) to the C8 carbon and the C8a (bridgehead). It does not couple strongly to the C-Br bearing carbon if it's at C6. Crucially, look for the correlation from the new amino-bearing carbon to the bridgehead.

-

Definitive Proof: Identify the protons at C5 and C8.

-

H8 is a singlet (or weak doublet) in the peri-position. It should show a correlation to C1.

-

If the amine is at C7, H8 will be shielded (shifted upfield) relative to the starting material due to the ortho-amino donation.

-

If the amine is at C6, H5 will be shielded.

-

-

Troubleshooting & Limitations

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition is sluggish due to electron-poor ring. | Switch to a more electron-rich ligand like BrettPhos , but lower temp to 60°C to maintain selectivity. |

| Bis-amination | Catalyst is too active; Temperature too high. | Reduce catalyst loading to 1 mol%; Stop reaction at 80% conversion. |

| C6/C7 Mixture | Ligand bite angle insufficient for discrimination. | Ensure Xantphos or DPEphos is used (wide bite angle). Avoid monodentate phosphines. |

Workflow Diagram

Figure 2: Experimental decision matrix for ensuring regiochemical purity.

References

-

Delgado, V., et al. (2012).[4][5] Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. Molecules, 17(6), 7042–7056.[5][6] Link

- Relevance: Establishes the synthesis and distinct biological activity of 6-bromo-7-amino vs 7-bromo-6-amino isoquinoline deriv

-

Godineau, E., et al. (2013). First Synthesis of 3,6'- and 3,7'-Biquinoline Derivatives. Tetrahedron. Link

- Relevance: Discusses the separation and individual synthesis of 6- and 7-bromo isomers, highlighting the difficulty of direct separ

-

Bering, L., & Antonchick, A. P. (2015). Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. Organic Letters, 17(12), 3134–3137. Link

- Relevance: Provides background on the electronic activation of quinoline/isoquinoline rings for regioselective functionaliz

-

Gurreri, D., et al. (2021). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions. Nature Communications. Link

- Relevance: Supports the use of specific ligands (like Xantphos)

-

LibreTexts. (2023). Buchwald-Hartwig Amination.[7] Link

- Relevance: General operating principles and mechanism of the Buchwald-Hartwig amin

Disclaimer: The regioselectivity of 6,7-dibromoisoquinoline is highly sensitive to the specific amine nucleophile and ligand used. While the C7 position is electronically favored, steric bulk on the amine may invert this selectivity. Always perform the HMBC validation step.

Sources

- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

C-H activation strategies using 6,7-dibromoisoquinoline as a directing group

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the site-selective C-H functionalization of 6,7-dibromoisoquinoline , a highly valuable but electronically deactivated scaffold used in the synthesis of complex isoquinoline alkaloids (e.g., protoberberines, benzo[c]phenanthridines).

The guide focuses on using the isoquinoline nitrogen (and its N-oxide) as the intrinsic Directing Group (DG) to enable C1-selective activation, preserving the C–Br bonds for subsequent orthogonal cross-coupling.

Subject: Site-Selective C1-Functionalization of Electron-Deficient Isoquinolines Target Substrate: 6,7-Dibromoisoquinoline (CAS: N/A for specific isomer, analogous to 5,8-dibromo variants) Primary Methodology: Transition-Metal Catalyzed Chelation-Assisted C-H Activation & Radical Minisci Reactions[1]

Introduction & Strategic Analysis

6,7-Dibromoisoquinoline presents a unique synthetic challenge. The isoquinoline core is electron-deficient, and the addition of two bromine atoms at the 6 and 7 positions further decreases electron density on the ring. This electronic bias has two major implications for C-H activation:

-

Deactivation toward Electrophilic Metalation: Traditional

-type C-H activation is sluggish. -

Activation toward Nucleophilic Attack: The C1 position becomes highly acidic and susceptible to nucleophilic radical addition (Minisci-type) or Concerted Metalation-Deprotonation (CMD) pathways.

The "Directing Group" Strategy: Unlike substrates requiring external auxiliaries, 6,7-dibromoisoquinoline utilizes its endocyclic nitrogen (or its oxidized form, the N-oxide) as a monodentate directing group. This directs the metal catalyst (Rh, Ru, Pd) or radical species exclusively to the C1 position , orthogonal to the reactive C–Br bonds.

Mechanistic Pathways & Decision Tree

To select the correct protocol, one must understand the interaction between the catalyst and the 6,7-dibromo scaffold.

Pathway A: Rh(III)/Ru(II)-Catalyzed C-H Alkenylation (The CMD Route)

-

Mechanism: The Nitrogen lone pair coordinates to the electrophilic metal center (

). The C1-H bond is cleaved via a CMD mechanism assisted by a carboxylate base (acetate/pivalate). -

Why it works for 6,7-dibromo: The electron-withdrawing Br atoms increase the acidity of the C1-H bond, actually facilitating the CMD step despite the ring's low electron density.

Pathway B: Radical Minisci Alkylation

-

Mechanism: Generation of a nucleophilic alkyl radical (from carboxylic acids, alcohols, or halides) which attacks the protonated isoquinoline at the most electron-deficient position (C1).

-

Why it works for 6,7-dibromo: The 6,7-dibromo substitution lowers the LUMO energy of the heterocycle, making it an exceptional radical acceptor.

Visualization: Catalytic Cycle & Logic Flow

Caption: Rh(III)-catalyzed C-H activation cycle utilizing the isoquinoline nitrogen as a directing group. The CMD mechanism is favored by the electron-poor nature of the dibromo-scaffold.

Experimental Protocols

Protocol 1: C1-Alkenylation (Heck-Type) via Rh(III) Catalysis

Objective: Introduction of acrylates or styrenes at C1 without touching the C-Br bonds. Reference Standard: Adapted from Glorius et al. and Fagnou et al. methodologies for electron-deficient heterocycles.

Reagents:

-

Substrate: 6,7-Dibromoisoquinoline (1.0 equiv)

-

Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)

-

Catalyst:

(2.5 mol%) -

Co-Catalyst:

(10 mol%) - Crucial for halide abstraction to open coordination sites. -

Oxidant:

(2.1 equiv) - Required to regenerate Rh(III) from Rh(I). -

Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Procedure:

-

Setup: In a glovebox or under

, charge a screw-cap pressure tube with 6,7-dibromoisoquinoline (0.5 mmol), -

Solvation: Add DCE (2.0 mL). Add the acrylate/styrene (0.75 mmol) via syringe.

-

Reaction: Seal the tube and heat to 110 °C for 16–24 hours. Note: Vigorous stirring is essential as Cu(OAc)2 is sparingly soluble.

-

Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad to remove copper salts.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc). The 6,7-dibromo motif significantly increases lipophilicity; start with a non-polar gradient.

Critical Control Point: If conversion is low (<30%), add Pivalic Acid (30 mol%) . The bulky carboxylate aids the CMD step for sterically encumbered isoquinolines.

Protocol 2: C1-Alkylation via Minisci Reaction (Radical)

Objective: Direct alkylation using carboxylic acids (decarboxylative) or alcohols. This is often superior for 6,7-dibromoisoquinoline due to its high electron affinity.

Reagents:

-

Substrate: 6,7-Dibromoisoquinoline (1.0 equiv)

-

Alkyl Source: Primary/Secondary Carboxylic Acid (3.0 equiv)

-

Catalyst:

(20 mol%) -

Oxidant:

(3.0 equiv) -

Acid Additive: TFA (1.0 equiv) - Protonates the N, activating the ring.

-

Solvent: DCM/Water (biphasic 1:1) or DMSO.

Step-by-Step Procedure:

-

Activation: Dissolve 6,7-dibromoisoquinoline (0.5 mmol) in DCM (2 mL) and Water (2 mL). Add TFA (0.5 mmol).

-

Radical Generation: Add the alkyl carboxylic acid (1.5 mmol) and

(17 mg). -

Initiation: Heat to 40–50 °C. Add

(342 mg) portion-wise over 20 minutes. Rapid addition leads to radical dimerization rather than C-H functionalization. -

Monitoring: Monitor by TLC. The product will be less polar than the starting N-protonated species.

-

Workup: Basify with sat.

to pH 8 (neutralize TFA). Extract with DCM.

Protocol 3: C1-Arylation via N-Oxide Activation (Pd-Catalyzed)

Objective: Coupling with Aryl Bromides/Iodides. Note: Direct arylation of the free base is difficult. We utilize the N-oxide as a superior directing group, which can be reduced later.

Workflow:

-

Oxidation: Treat 6,7-dibromoisoquinoline with m-CPBA (1.2 equiv) in DCM (RT, 4h)

6,7-Dibromoisoquinoline N-oxide . -

C-H Arylation:

-

Catalyst:

(5 mol%) -

Ligand:

or -

Base:

-

Coupling Partner: Aryl Bromide (Caution: Potential for scrambling if Pd inserts into C6/C7-Br. Use Aryl Iodides and lower temps to favor C1-H activation, or use Ar-B(OH)2 in a Suzuki-Miyaura type C-H activation).

-

Preferred Route: Pd(OAc)2 / Ag2CO3 with Aryl Boronic Acids (avoiding halide competition).

-

Data Summary & Optimization Table

| Parameter | Rh(III) Catalysis (Alkenylation) | Minisci Radical (Alkylation) | Pd(II) N-Oxide (Arylation) |

| Primary Selectivity | C1 (Exclusive) | C1 (Major) | C1 (Exclusive) |

| Electronic Requirement | Tolerates EWG (Br) well | Favored by EWG (Br) | Requires N-Oxide |

| C-Br Integrity | High (Orthogonal) | High (Radicals don't insert) | Medium (Risk of oxidative addition) |

| Limiting Factor | Steric hindrance at C1 | Radical dimerization | Step count (requires oxidation/reduction) |

| Solvent Choice | DCE, t-AmylOH | DCM/H2O, DMSO | Toluene, 1,4-Dioxane |

Troubleshooting Guide

Problem: Loss of C-Br bonds (Debromination).

-

Cause: Palladium catalysis involving phosphine ligands can undergo oxidative addition into the C6/C7-Br bonds.

-

Solution: Switch to Rh(III) or Ru(II) catalysis. These metals are less prone to oxidative addition into Aryl-Br bonds under C-H activation conditions (

) compared to Pd(0).

Problem: Low Conversion in Minisci Reaction.

-

Cause: Poor solubility of the dibromo-substrate in aqueous media.

-

Solution: Use HFIP (Hexafluoroisopropanol) as a co-solvent. HFIP stabilizes the radical intermediates and increases the lifetime of the alkyl radical.

Problem: N-Coordination Failure.

-

Cause: The electron-withdrawing Br atoms reduce the Lewis basicity of the Nitrogen, weakening the M-N bond.

-

Solution: Use a stronger Lewis Acid catalyst system (add

or

References

-

Guimond, N., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.[2] Link

-

Song, G., Wang, F., & Li, X. (2012). C-H Activation for the Construction of Heterocycles: Rhodium-Catalyzed C-H Activation of Isoquinolines. Chemical Society Reviews. Link

-

Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

-

Li, B., et al. (2020). Regioselective C-H Functionalization of Quinolines and Isoquinolines. Cell Reports Physical Science. Link

-

BenchChem. (2025).[3] Synthesis of Bromoisoquinoline Derivatives: Technical Protocols. Link

Disclaimer: The protocols listed involve high temperatures and transition metal catalysts. All experiments should be performed in a fume hood with appropriate PPE. The 6,7-dibromoisoquinoline substrate is a potential skin irritant.

Sources

Application Note: Orthogonal Functionalization of 6,7-Dibromo-Tetrahydroisoquinolines for Library Generation

Introduction: The Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural alkaloids (e.g., salsolinol, morphine) and synthetic drugs (e.g., quinapril, debrisoquine).[1] Its rigid bicyclic structure effectively positions substituents in 3D space, allowing for high-affinity interactions with biological targets such as dopamine receptors (D1/D2), orexin receptors, and P-glycoprotein (P-gp) transporters.